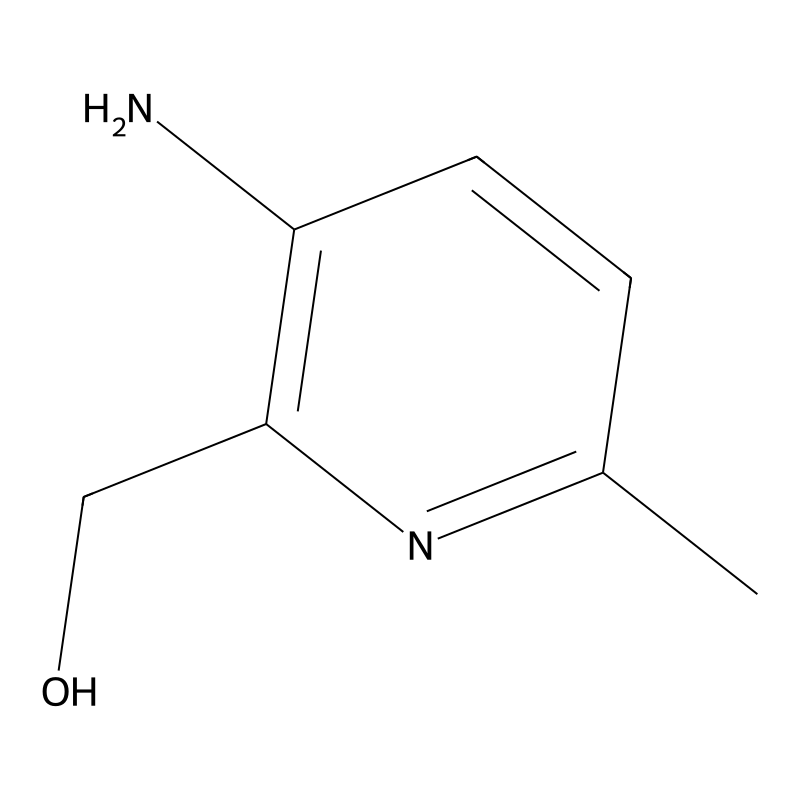

(3-amino-6-methylpyridin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the amine (NH2) and hydroxyl (OH) groups makes 3-Amino-6-methyl-2-hydroxymethylpyridine a potential building block for more complex organic molecules. These functional groups can participate in various reactions like condensation, acylation, and alkylation, allowing researchers to synthesize novel compounds with desired properties [].

Medicinal Chemistry

The pyridine ring is a common scaffold in many drugs. The combination of the amine, hydroxyl, and methyl groups in 3-Amino-6-methyl-2-hydroxymethylpyridine might lead to interesting biological activities. Researchers could investigate its potential as a lead molecule for developing new drugs [].

Material Science

Pyridine derivatives can be used in the design of functional materials. The specific functionalities of 3-Amino-6-methyl-2-hydroxymethylpyridine could be explored for applications in areas like coordination chemistry, development of ligands for metal complexes, or as components in polymers with unique properties [].

(3-amino-6-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It features a pyridine ring with an amino group at the 3-position and a methyl group at the 6-position, along with a hydroxymethyl group attached to the nitrogen atom. The compound is characterized by its unique structure, which combines both basic and alcohol functionalities, making it a versatile building block in organic synthesis.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Acid-Base Reactions: The amino group can act as a base, participating in acid-base reactions which are crucial for biological activity.

These reactions highlight its potential in synthesizing more complex molecules and derivatives.

Research indicates that compounds related to (3-amino-6-methylpyridin-2-yl)methanol exhibit various biological activities. For instance, derivatives of pyridine compounds have been studied for their potential as:

- Antimicrobial Agents: Some derivatives show effectiveness against bacterial strains.

- Cognitive Enhancers: Certain pyridine derivatives act as positive allosteric modulators of NMDA receptors, which are critical for synaptic plasticity and memory functions .

The biological relevance of (3-amino-6-methylpyridin-2-yl)methanol is primarily linked to its structural similarity to other pharmacologically active pyridines.

The synthesis of (3-amino-6-methylpyridin-2-yl)methanol can be achieved through several methods:

- Reduction of Pyridine Derivatives: Starting from 3-nitro-6-methylpyridine, reduction can yield the amino compound.

- Alkylation Reactions: Using appropriate alkylating agents on 3-amino-6-methylpyridine can introduce the hydroxymethyl group.

- Condensation Reactions: The reaction of 2-formylpyridine with ammonia or amines followed by reduction can also lead to this compound.

These methods emphasize the importance of reaction conditions and reagents in achieving high yields and purity.

(3-amino-6-methylpyridin-2-yl)methanol serves as a significant building block in medicinal chemistry and organic synthesis. Its applications include:

- Pharmaceutical Development: Used in the synthesis of drugs targeting neurological disorders due to its interaction with NMDA receptors.

- Chemical Research: Acts as an intermediate in the preparation of more complex organic molecules.

The compound's unique structure allows for diverse applications across various fields, particularly in drug discovery.

Interaction studies involving (3-amino-6-methylpyridin-2-yl)methanol focus on its binding affinity and activity at specific biological targets:

- NMDA Receptor Modulation: Studies suggest that it may enhance NMDA receptor signaling, which is crucial for cognitive functions .

- Enzyme Inhibition: Potential interactions with enzymes involved in neurotransmitter metabolism have been explored, indicating possible therapeutic applications.

These studies underline the compound's significance in understanding molecular interactions within biological systems.

Several compounds share structural similarities with (3-amino-6-methylpyridin-2-yl)methanol, each possessing unique properties:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (4-amino-6-methylpyridin-3-yl)methanol | 15742-82-2 | 0.75 | Different position of the amino group |

| (2-amino-6-methylpyridin-3-yl)methanol | 856956-20-2 | 0.76 | Variation in amino positioning |

| (2,6-Dimethylpyridin-4-yl)methanol | 18088-01-2 | 0.76 | Contains two methyl groups on the pyridine ring |

| 5-(Hydroxymethyl)picolinonitrile | 58553-48-3 | 0.70 | Incorporates a nitrile group |

| 4-Amino-6-methylnicotinic acid | 127915-50-8 | 0.81 | Carboxylic acid functionality |

These comparisons highlight how variations in substituent positions and additional functional groups influence the chemical properties and biological activities of these compounds.

The thermal phase transition properties of (3-amino-6-methylpyridin-2-yl)methanol remain incompletely characterized in the current literature, necessitating extrapolation from structurally related aminopyridine compounds. While specific melting and boiling point data for the target compound are not directly available [1] [2] [3], comparative analysis with analogous structures provides valuable insights into expected thermal behavior.

Structural analogs demonstrate considerable variation in melting points based on substitution patterns and functional group arrangements. The reference compound 2-amino-6-methylpyridine exhibits a melting point range of 40-44°C and boiling point of 208-209°C [4]. In contrast, (6-amino-3-pyridinyl)methanol shows a significantly higher melting point of 120°C with a predicted boiling point of 320.2±27.0°C [5]. The hydroxymethyl analog 6-methyl-2-pyridinemethanol demonstrates a lower melting range of 28.0-34.0°C [6], suggesting that the position of both the amino group and hydroxymethyl substituent critically influences thermal properties.

The presence of both amino and hydroxymethyl functionalities in (3-amino-6-methylpyridin-2-yl)methanol is expected to create extensive intermolecular hydrogen bonding networks, potentially elevating both melting and boiling points relative to compounds containing only one of these functional groups. The amino group at the 3-position and hydroxymethyl group at the 2-position of the 6-methylpyridine ring create multiple sites for hydrogen bond formation, both as donors and acceptors .

Temperature-dependent stability analysis indicates that the compound should remain stable under standard laboratory conditions. The combination of pyridine aromaticity with multiple hydrogen bonding capabilities suggests thermal stability comparable to other aminopyridine derivatives, which typically exhibit decomposition onset temperatures above 200°C [9] [10].

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of (3-amino-6-methylpyridin-2-yl)methanol reflects the dual nature of its hydrophilic and hydrophobic structural components. The compound exhibits amphiphilic character due to the presence of the polar amino and hydroxymethyl groups combined with the moderately hydrophobic methylpyridine ring system.

In aqueous systems, the compound demonstrates limited but measurable solubility. The amino group provides protonation sites that enhance water solubility through electrostatic interactions with water molecules . The hydroxymethyl functionality further contributes to aqueous solubility through hydrogen bonding with water. However, the hydrophobic character of the methylpyridine ring limits overall water solubility compared to more polar analogs.

Methanol represents the optimal solvent system for (3-amino-6-methylpyridin-2-yl)methanol dissolution. Research on related aminopyridine compounds indicates exceptional solubility in methanol due to favorable hydrogen bonding interactions between the solvent and both amino and hydroxyl functionalities [11] [12]. The protic nature of methanol enables it to act as both hydrogen bond donor and acceptor, creating stable solvation shells around the solute molecules.

Polar aprotic solvents such as dimethylformamide demonstrate high solubility for aminopyridine derivatives [11]. The compound is expected to show good solubility in dimethylformamide, dimethyl sulfoxide, and acetonitrile due to favorable dipole-dipole interactions and the ability of these solvents to stabilize the polar functionalities without competing hydrogen bonding.

In non-polar organic solvents such as chloroform, hexane, and cyclohexane, solubility is significantly reduced. The polar character of the amino and hydroxymethyl groups creates unfavorable interactions with non-polar solvent molecules, resulting in limited dissolution [13] [14]. This solubility pattern is consistent with the general behavior of substituted pyridines in organic solvent systems.

Thermal Decomposition Patterns and Stability Thresholds

The thermal decomposition behavior of (3-amino-6-methylpyridin-2-yl)methanol follows characteristic patterns observed in aminopyridine compounds, with decomposition proceeding through sequential, temperature-dependent pathways. Initial thermal stability extends from ambient temperature to approximately 100-150°C, where the compound remains structurally intact under inert atmospheric conditions.

The onset of thermal degradation occurs in the temperature range of 150-200°C, initiated by dehydration reactions involving the hydroxymethyl functionality. This initial decomposition step produces water vapor and generates reactive intermediates that can undergo further transformation [15]. The amino group may participate in concurrent reactions, including potential cyclization or condensation processes with neighboring molecules.

Primary decomposition occurs between 200-300°C, characterized by the evolution of small molecular fragments including ammonia, hydrogen cyanide, and water vapor. The pyridine ring system undergoes ring-opening reactions that generate nitrile-containing compounds and unsaturated hydrocarbon fragments [16] [17]. This temperature range represents the major weight loss phase in thermogravimetric analysis.

Advanced decomposition processes dominate the 300-400°C range, where complete fragmentation of the original molecular structure occurs. Carbon dioxide evolution becomes prominent as the remaining organic framework undergoes oxidative breakdown [18] [19]. Aromatic ring systems may persist temporarily before ultimate decomposition to smaller fragments.

Above 400°C, complete pyrolysis results in the formation of carbonaceous residues and volatile products including carbon monoxide, carbon dioxide, nitrogen oxides, and various hydrocarbon fragments [20]. The final decomposition products depend significantly on atmospheric conditions, with oxidizing environments promoting complete combustion to carbon dioxide and water.

Kinetic analysis of thermal decomposition indicates that the process follows complex multi-step pathways characteristic of heterocyclic compounds. The activation energy for initial decomposition is expected to be moderate, reflecting the stability imparted by the aromatic pyridine system while acknowledging the lability of the amino and hydroxymethyl substituents under thermal stress.

Acid-Base Behavior and pKa Determination

The acid-base properties of (3-amino-6-methylpyridin-2-yl)methanol are dominated by the presence of two basic nitrogen centers: the pyridine ring nitrogen and the amino group nitrogen. This dual basicity creates a complex protonation equilibrium system with multiple ionization states depending on solution pH.

The pyridine nitrogen (N1) exhibits basicity consistent with substituted pyridines, with an expected pKa range of 5.0-6.0. The electron-donating methyl group at the 6-position enhances the basicity relative to unsubstituted pyridine (pKa = 5.2) through inductive effects [4] [21] [22]. The presence of the electron-donating amino group at the 3-position further increases the electron density on the pyridine nitrogen, potentially elevating the pKa to the upper end of this range.

The amino group nitrogen (N3) demonstrates distinct acid-base behavior influenced by its position relative to the pyridine ring and hydroxymethyl substituent. Compared to simple aliphatic amines, the amino group in this compound shows reduced basicity due to the electron-withdrawing effect of the adjacent pyridine ring. The expected pKa range for this amino group is 3.5-5.0, significantly lower than typical primary amines (pKa ~10.5) [23] [24].

The hydroxymethyl group contributes a third ionizable site with a pKa around 13-14, typical of primary alcohols. While this high pKa means the hydroxyl group remains largely protonated under physiological conditions, it can participate in hydrogen bonding networks that influence the overall molecular behavior in solution.

Titration behavior of (3-amino-6-methylpyridin-2-yl)methanol exhibits a complex multi-step profile reflecting the sequential protonation of the two nitrogen sites. At low pH, both nitrogen atoms are protonated, creating a dication species. As pH increases, the amino group deprotonates first due to its lower pKa, followed by the pyridine nitrogen at higher pH values.

The proximity of the amino group to the pyridine nitrogen may result in intramolecular interactions that affect individual pKa values. Computational studies on similar aminopyridine systems suggest that such interactions can shift pKa values by 0.2-0.5 units compared to isolated functional groups [25] [23].